molecular formula C21H27N3O3 B248203 N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No. B248203
M. Wt: 369.5 g/mol
InChI Key: RXUYAGWIRXJDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as DPI-221, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPI-221 belongs to the class of piperazine derivatives and has been identified as a potent and selective dopamine D3 receptor antagonist.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves its selective binding to dopamine D3 receptors, which are predominantly located in the mesolimbic pathway of the brain. By blocking the activity of these receptors, N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide can modulate the release of dopamine and other neurotransmitters, thereby regulating the reward and motivation pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide can modulate the release of dopamine in the brain, leading to a reduction in drug-seeking behavior and other addictive behaviors. It has also been shown to have anxiolytic and antidepressant effects, possibly due to its modulation of the mesolimbic pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its high selectivity for dopamine D3 receptors, which makes it an ideal tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide. One area of interest is the development of novel therapeutic agents based on the structure of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide that may have improved pharmacological properties. Another area of interest is the investigation of the potential role of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, further studies on the mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide may provide valuable insights into the regulation of the mesolimbic pathway and its role in various behaviors and disorders.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with 4-phenylpiperazine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with propanoyl chloride to yield the final product, N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are known to play a crucial role in the regulation of mood, motivation, and reward. Studies have suggested that N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide may be effective in the treatment of drug addiction, depression, and schizophrenia.

properties

Product Name

N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C21H27N3O3/c1-26-18-8-9-20(27-2)19(16-18)22-21(25)10-11-23-12-14-24(15-13-23)17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3,(H,22,25)

InChI Key

RXUYAGWIRXJDRE-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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